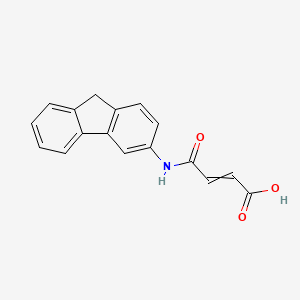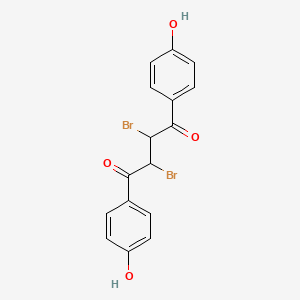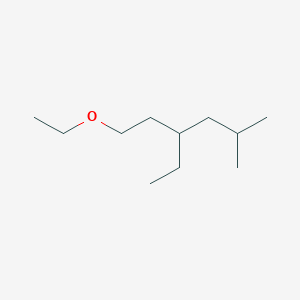![molecular formula C7H8O B14734668 2-Oxabicyclo[3.2.1]octa-3,6-diene CAS No. 4729-06-0](/img/structure/B14734668.png)
2-Oxabicyclo[3.2.1]octa-3,6-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxabicyclo[321]octa-3,6-diene is an organic compound with the molecular formula C₇H₈O It is a bicyclic ether, characterized by a unique structure that includes an oxygen atom bridging two carbon atoms in a bicyclic framework
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxabicyclo[3.2.1]octa-3,6-diene typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a conjugated diene and a dienophile. One common method involves the reaction of cyclohexa-1,3-diene with an appropriate dienophile such as chloral (trichloroacetaldehyde) in the presence of a catalyst like aluminum chloride (AlCl₃). The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions: 2-Oxabicyclo[3.2.1]octa-3,6-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated bicyclic ethers.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the bicyclic framework.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or peracids under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).
Major Products: The major products formed from these reactions include epoxides, reduced bicyclic ethers, and various substituted derivatives depending on the reagents and conditions used .
科学的研究の応用
2-Oxabicyclo[3.2.1]octa-3,6-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to bioactive compounds.
Industry: Utilized in the development of new materials, including polymers and resins, due to its unique structural properties
作用機序
The mechanism of action of 2-Oxabicyclo[3.2.1]octa-3,6-diene involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure allows it to participate in specific binding interactions with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
2-Oxabicyclo[2.2.2]octane: Another bicyclic ether with a different ring structure.
8-Oxabicyclo[3.2.1]octane: A related compound with a similar bicyclic framework but different functional groups.
2-Azabicyclo[3.2.1]octane: A nitrogen-containing analog with significant potential in drug discovery
Uniqueness: 2-Oxabicyclo[3.2.1]octa-3,6-diene is unique due to its specific bicyclic structure and the presence of an oxygen atom in the ring system. This structural feature imparts distinct chemical reactivity and potential for diverse applications in various fields .
特性
CAS番号 |
4729-06-0 |
|---|---|
分子式 |
C7H8O |
分子量 |
108.14 g/mol |
IUPAC名 |
2-oxabicyclo[3.2.1]octa-3,6-diene |
InChI |
InChI=1S/C7H8O/c1-2-7-5-6(1)3-4-8-7/h1-4,6-7H,5H2 |
InChIキー |
JPFHUVOCZRXQMU-UHFFFAOYSA-N |
正規SMILES |
C1C2C=CC1OC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14734604.png)






![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide](/img/structure/B14734637.png)
![2,2'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]diphenol](/img/structure/B14734641.png)

![2-[2-[(2-Hydroxy-1,1-dimethyl-ethyl)amino]ethylamino]-2-methyl-propan-1-ol](/img/structure/B14734653.png)

